1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring, a difluoromethoxy group, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl typically involves multiple steps, including the introduction of the difluoromethoxy group and the formation of the cyclopropane ring. One common synthetic route involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. Industrial production methods may utilize advanced techniques such as continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-((Difluoromethoxy)methyl)-N-methylcyclopropan-1-amine hcl can be compared with other similar compounds, such as:
1-((Dimethylamino)methyl)-N,N-dimethylcyclopropan-1-amine: This compound has a similar cyclopropane ring but different substituents, leading to distinct chemical and biological properties.
Difluoromethylated amines: These compounds share the difluoromethoxy group but differ in their overall structure and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C6H12ClF2NO |
---|---|
Molekulargewicht |
187.61 g/mol |
IUPAC-Name |
1-(difluoromethoxymethyl)-N-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-9-6(2-3-6)4-10-5(7)8;/h5,9H,2-4H2,1H3;1H |
InChI-Schlüssel |
QNXXKJUSCZATRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CC1)COC(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.